Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted 2-Aminothiazole
5-(2-Methoxyethyl)-1,3-thiazol-2-amine exhibits a calculated LogP of 1.27, a 2.8-fold increase over the calculated LogP of 0.33 for the parent scaffold 2-aminothiazole . This increase in lipophilicity is accompanied by an increase in topological polar surface area (tPSA) from 50.68 Ų to 62.39 Ų, reflecting the added hydrogen bond acceptor capacity of the methoxyethyl group . These parameters are critical for predicting membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.27 |
| Comparator Or Baseline | 2-Aminothiazole (parent scaffold); Calculated LogP = 0.33 |
| Quantified Difference | ~2.8-fold increase in LogP |
| Conditions | Calculated using standard in silico prediction methods; data aggregated from chemical database entries |
Why This Matters
This differentiated LogP value is essential for projects targeting intracellular kinases or CNS-penetrant compounds, where precise control over lipophilicity dictates compound progression and influences the selection of appropriate in vitro and in vivo models.
